molecular formula C6H5ClN4 B1595671 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-39-4

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1595671
CAS No.: 58826-39-4
M. Wt: 168.58 g/mol
InChI Key: LQPOWKWRTDHADG-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C6H5ClN4. It is characterized by a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and a methyl group at the 7th position

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain enzymes, such as dna-pk , and CDK2/cyclin A2 . These enzymes play crucial roles in cellular processes like DNA repair and cell cycle regulation, respectively.

Mode of Action

Based on the inhibition of dna-pk and cdk2/cyclin a2 by similar compounds , it can be hypothesized that this compound may interact with these enzymes, altering their function and leading to changes in cellular processes.

Biochemical Pathways

The inhibition of dna-pk and cdk2/cyclin a2 by similar compounds suggests potential impacts on dna repair pathways and cell cycle regulation .

Result of Action

The inhibition of dna-pk and cdk2/cyclin a2 by similar compounds suggests potential impacts on dna repair and cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with hydrazine hydrate, followed by cyclization with acylating agents such as formic acid or acetic anhydride . Another approach includes the use of phosphoric acid to facilitate the oxidative cycloaddition of 3-aminopyridazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying specific chemical reactions .

Properties

IUPAC Name

6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPOWKWRTDHADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=CN2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356119
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58826-39-4
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.4 Grams (0.0845 mole) of 3-chloro-4-methyl-6-hydrazinopyridazine are dissolved in 100 milliliters of aqueous 88 percent formic acid. The mixture is heated at the boiling temperature under reflux for 2 hours. The mixture is evaporated under reduced pressure and the 7-methyl-6-chloro-s-triazolo[4,3-b]pyridazine intermediate product is obtained as a residue. The residue is triturated with diethyl ether, and found to melt at a temperature of 157.5°-158° C.
Quantity
0.0845 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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